4-(Metilsulfonil)benzaldehído

Descripción general

Descripción

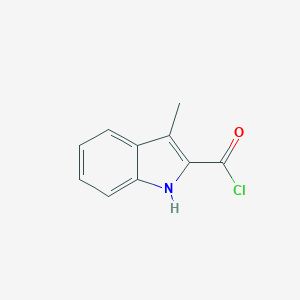

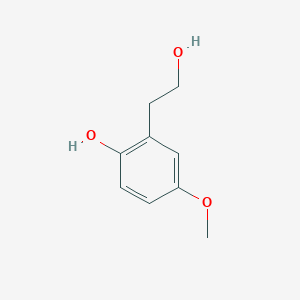

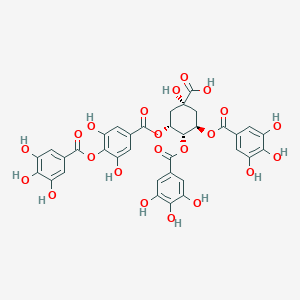

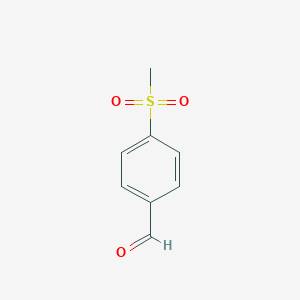

4-(Methylsulfonyl)benzaldehyde (CAS No. 5398-77-6) is an organic compound that serves as an important intermediate in the pharmaceutical industry. It is a yellow crystalline powder with a melting point of 156-159°C . This compound is particularly significant in the synthesis of broad-spectrum antibiotics such as thiamphenicol and florfenicol, which are effective against many gram-negative bacteria .

Aplicaciones Científicas De Investigación

4-(Methylsulfonyl)benzaldehyde has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

4-(Methylsulfonyl)benzaldehyde is primarily used as a key intermediate in the synthesis of Thiamphenicol , a second-generation broad-spectrum antibiotic . The primary targets of this compound are therefore the bacterial cells that are susceptible to Thiamphenicol .

Mode of Action

The compound interacts with its targets by inhibiting bacterial protein synthesis . It does this by binding to the 50S subunit of the bacterial ribosome, preventing the addition of new amino acids to the growing peptide chain .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in bacteria . The downstream effects include the inhibition of bacterial growth and replication, leading to the eventual death of the bacterial cells .

Result of Action

The molecular and cellular effects of 4-(Methylsulfonyl)benzaldehyde’s action are primarily seen in its role as a precursor to Thiamphenicol. The inhibition of protein synthesis in bacterial cells leads to a halt in bacterial growth and replication, effectively treating bacterial infections .

Action Environment

The action, efficacy, and stability of 4-(Methylsulfonyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, the effectiveness of the resulting antibiotic, Thiamphenicol, can be reduced in bacterial strains that have developed resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Methylsulfonyl)benzaldehyde can be synthesized through several methods. One common method involves the selective oxidation of 4-methylsulfonyltoluene. This reaction typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction product is crude 4-(methylsulfonyl)benzaldehyde, which may contain some reactant (4-methylsulfonyltoluene) and byproduct (4-methylsulfonylbenzoic acid) .

Industrial Production Methods

In industrial settings, the selective oxidation of 4-methylsulfonyltoluene is a commercial method to produce 4-(methylsulfonyl)benzaldehyde. The process involves the use of large-scale reactors and stringent control of reaction parameters to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-(methylsulfonyl)benzoic acid.

Reduction: Reduction reactions can convert it to 4-(methylsulfonyl)benzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: 4-(Methylsulfonyl)benzoic acid.

Reduction: 4-(Methylsulfonyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Methylthio)benzaldehyde

- 4-(Trifluoromethyl)benzaldehyde

- 4-(Trifluoromethylthio)benzaldehyde

- 4-Fluorobenzaldehyde

Uniqueness

4-(Methylsulfonyl)benzaldehyde is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of antibiotics and other biologically active compounds .

Propiedades

IUPAC Name |

4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVPUHBSBYJSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277593 | |

| Record name | 4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-77-6 | |

| Record name | 5398-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the solubility characteristics of 4-(Methylsulfonyl)benzaldehyde?

A1: 4-(Methylsulfonyl)benzaldehyde exhibits varying solubility in different solvents. Research has shown that its solubility increases with temperature in solvents like methanol, ethanol, acetone, and toluene. At a given temperature, it shows highest solubility in acetone followed by acetonitrile and acetic acid. [] The order of solubility from high to low in different solvents is: acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol. []

Q2: Are there any thermodynamic models that accurately predict the solubility of 4-(Methylsulfonyl)benzaldehyde?

A2: Several thermodynamic models have been employed to correlate the experimental solubility data of 4-(Methylsulfonyl)benzaldehyde. These include the modified Apelblat equation, λh equation, Wilson model, and nonrandom two-liquid model. Among these, the modified Apelblat equation demonstrated superior agreement with experimental data compared to the other three models. []

Q3: What is the crystal structure of 4-(Methylsulfonyl)benzaldehyde?

A3: The crystal structure of 4-(Methylsulfonyl)benzaldehyde reveals that the molecules arrange themselves in a three-dimensional array stabilized by intermolecular C—H⋯O hydrogen bonds. []

Q4: Has 4-(Methylsulfonyl)benzaldehyde been investigated in the context of enzyme engineering?

A4: Yes, 4-(Methylsulfonyl)benzaldehyde has been identified as a potential substrate for engineered transketolase enzymes. Researchers have successfully engineered transketolase variants capable of utilizing 4-(Methylsulfonyl)benzaldehyde as a substrate for the synthesis of valuable industrial building blocks. This highlights the potential of using 4-(Methylsulfonyl)benzaldehyde as a precursor for the enzymatic synthesis of complex molecules. []

Q5: Can you elaborate on the role of 4-(Methylsulfonyl)benzaldehyde in synthesizing pharmaceutical compounds?

A5: 4-(Methylsulfonyl)benzaldehyde serves as a crucial starting material in the synthesis of enantiomerically pure 4-methylsulfonyl-substituted (2S,3R)-3-phenylserine. This specific phenylserine derivative acts as a key precursor in the production of thiamphenicol and florfenicol, two important antibiotics. []

Q6: How does the structure of compounds derived from 4-(Methylsulfonyl)benzaldehyde impact their biological activity?

A6: Studies focusing on a series of indenone spiroisoxazolines, synthesized using 4-(Methylsulfonyl)benzaldehyde as a starting material, have revealed the impact of structural modifications on biological activity. These compounds were designed as selective cyclooxygenase-2 (COX-2) inhibitors, and molecular modeling studies confirmed their effective binding to the COX-2 active site. []

Q7: Is there any research on the nucleation process of 4-(Methylsulfonyl)benzaldehyde?

A7: Yes, researchers are actively investigating the factors influencing the nucleation process of 4-(Methylsulfonyl)benzaldehyde. Recent studies have focused on understanding the interplay between solvent-solvent and solute-solvent interactions during this process. []

Q8: Can 4-(Methylsulfonyl)benzaldehyde be used to synthesize heterocyclic compounds?

A8: Research indicates that 4-(Methylsulfonyl)benzaldehyde, along with its analog 4-(methylthio)benzaldehyde, can be used in the synthesis of thiazolidin-4-one derivatives. These heterocyclic compounds have shown potential as antiglioma agents and warrant further investigation for their anticancer properties. []

Q9: Are there any studies focusing on the degradation of chloramphenicol and thiamphenicol by bacterial enzymes?

A9: Recent research has uncovered the role of oxidoreductases, particularly ChlOR enzymes, in the degradation of chloramphenicol and thiamphenicol. These enzymes, belonging to the glucose methanol choline (GMC) family, catalyze the conversion of chloramphenicol/thiamphenicol to 4-nitrobenzaldehyde/4-(methylsulfonyl)benzaldehyde. This finding sheds light on a novel bacterial resistance mechanism against these antibiotics and highlights the significance of 4-(methylsulfonyl)benzaldehyde as a key metabolic intermediate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.